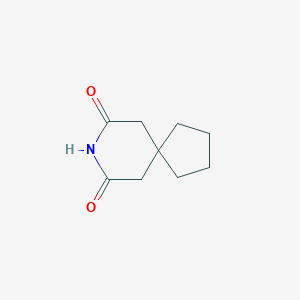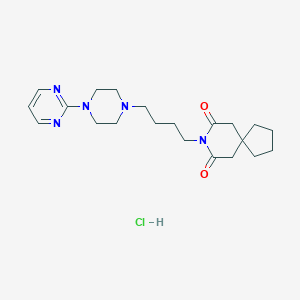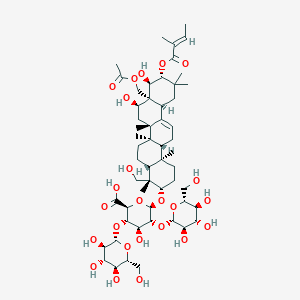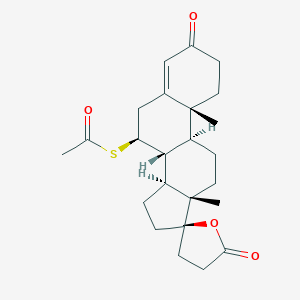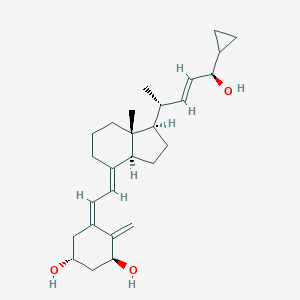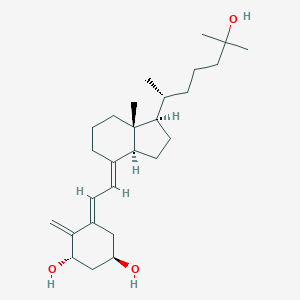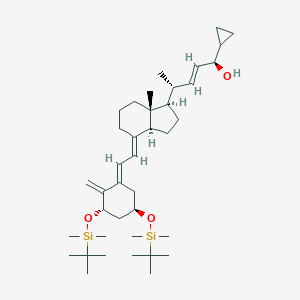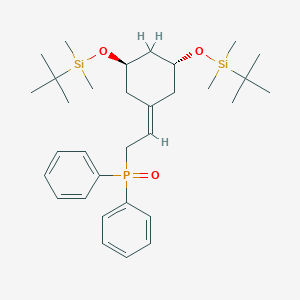
Cholecalciferol sulfate
Übersicht
Beschreibung
Cholecalciferol sulfate, also known as vitamin D3 sulfate, is a sulfated form of cholecalciferol. Cholecalciferol is a type of vitamin D that is produced by the skin when exposed to ultraviolet B light. It is essential for maintaining healthy bones and teeth, supporting the immune system, brain, and nervous system, and regulating insulin levels. The sulfated form, this compound, is water-soluble and can be found in human breast milk and other bodily fluids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cholecalciferol sulfate can be synthesized through the sulfation of cholecalciferol. The process involves the reaction of cholecalciferol with sulfur trioxide or chlorosulfonic acid in an appropriate solvent such as pyridine or dimethylformamide. The reaction is typically carried out at low temperatures to prevent degradation of the cholecalciferol.
Industrial Production Methods: In industrial settings, this compound is produced by the controlled sulfation of cholecalciferol using sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is conducted in a solvent such as dimethylformamide under an inert atmosphere to prevent oxidation. The product is then purified through crystallization or chromatography to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: Reduction of this compound can yield cholecalciferol.
Substitution: this compound can participate in substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized metabolites of cholecalciferol.
Reduction: Cholecalciferol.
Substitution: Various substituted derivatives of cholecalciferol.
Wissenschaftliche Forschungsanwendungen
Cholecalciferol sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes and its effects on gene expression.
Medicine: Investigated for its potential therapeutic effects in treating vitamin D deficiency, osteoporosis, and other bone-related disorders.
Industry: Used in the formulation of dietary supplements and fortified foods to enhance vitamin D content.
Wirkmechanismus
Cholecalciferol sulfate exerts its effects by being converted to its active form, calcitriol, in the liver and kidneys. Calcitriol binds to the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis. This binding promotes the absorption of calcium and phosphate from the intestines, reabsorption of calcium in the kidneys, and mobilization of calcium from bones to maintain adequate serum calcium levels.
Vergleich Mit ähnlichen Verbindungen
Ergocalciferol (Vitamin D2): A plant-derived form of vitamin D that is less potent than cholecalciferol.
Calcifediol (25-hydroxycholecalciferol): A metabolite of cholecalciferol that is used to assess vitamin D status in the body.
Calcitriol (1,25-dihydroxycholecalciferol): The active form of vitamin D that exerts biological effects.
Uniqueness of Cholecalciferol Sulfate: this compound is unique due to its water solubility, which allows it to be easily transported in bodily fluids. This property makes it particularly important in the context of maternal and infant health, as it can be transferred through breast milk to support the vitamin D needs of infants.
Eigenschaften
IUPAC Name |
[(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4S/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30)/b22-12+,23-13-/t21-,24-,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVKNZYPPDUUIT-YHJXBONMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)OS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10529-43-8 | |
| Record name | Vitamin D3 sulfoconjugate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010529438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


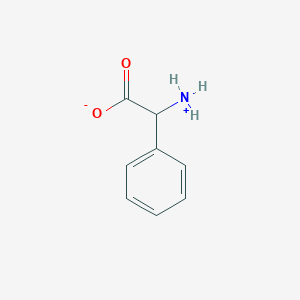
![3-[(1,1-Dimethylethoxy)methyl]heptane](/img/structure/B196281.png)


